1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[222]octane-1-carboxylate is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane-1-carboxylic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride or sulfuric acid to facilitate the formation of the isoindole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into more reactive intermediates.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl propanoate
- 1,3-Dioxoisoindolin-2-yl pivalate
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal
Uniqueness
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[2.2.2]octane-1-carboxylate is unique due to its bicyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require precise molecular interactions and stability .
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C17H17NO4/c19-14-12-3-1-2-4-13(12)15(20)18(14)22-16(21)17-8-5-11(6-9-17)7-10-17/h1-4,11H,5-10H2 |
InChI Key |
HULKKOIVYINYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.